![molecular formula C25H22Cl2F3N3O B2366614 N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide CAS No. 2062066-93-5](/img/structure/B2366614.png)
N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative . It’s used for seed detoxification and as a foliar application. It’s associated with low toxicity in mammals but long-term toxicology investigations have revealed that it can stimulate tumor growth .
Synthesis Analysis
The synthesis of this compound has been studied in the context of bioremediation . Microorganisms originally identified from soils were used to degrade the compound . The analytical technique included ultraviolet-visible spectrophotometry and high-performance liquid chromatography to test the biodegradation .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a benzamide moiety . The compound also contains a trifluoromethyl group and a pyridine moiety .Chemical Reactions Analysis
The compound undergoes biodegradation when exposed to certain strains of fungi and bacteria . The degradation was observed to be significant, indicating the efficacy of the strains employed in the degradation .科学的研究の応用
Radioligand Synthesis and Evaluation
In the synthesis and evaluation of radioligands, Gao et al. (2018) explored the use of a compound related to N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide. They synthesized a novel tracer, [18F]IUR-1601, from desmethyl-GSK1482160 and evaluated its binding affinity, demonstrating its potential in biological evaluations and imaging applications (Gao et al., 2018).
Crystallographic Studies
Jeon et al. (2013) studied the crystal structure of a similar compound, the fungicide fluazinam, which shares a part of the chemical structure with the compound . They analyzed the dihedral angles and hydrogen bonding, providing insight into the physical properties of such compounds (Jeon et al., 2013).
Non-Peptide Antagonist Synthesis
Several studies have focused on synthesizing and characterizing novel non-peptide antagonists related to N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide. For example, Bi (2014) and Cheng De-ju (2014, 2015) synthesized novel CCR5 antagonists and characterized their structures using NMR and MS techniques. These studies contribute to the understanding of the synthesis and potential applications of such compounds in pharmacological contexts (Bi, 2014), (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Neuroleptic Activity
Iwanami et al. (1981) explored the neuroleptic activity of benzamides, which are structurally related to the compound . Their work provides insights into the potential neuroleptic properties of such compounds, which could be relevant in the context of psychiatric treatment and drug development (Iwanami et al., 1981).
Atropisomerism in Antagonists
Ishichi et al. (2004) studied atropisomerism in NK1-receptor antagonists, including compounds structurally similar to N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide. They synthesized novel derivatives and analyzed their antagonistic activity, contributing to the understanding of the role of atropisomerism in receptor recognition (Ishichi et al., 2004).
Antipsychotic Potential
Norman et al. (1996) synthesized heterocyclic analogues of certain benzamides to evaluate their potential as antipsychotic agents. They examined the binding to dopamine and serotonin receptors and their effects in behavioral models, shedding light on the therapeutic potential of such compounds (Norman et al., 1996).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-benzyl-2-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2F3N3O/c26-21-9-5-4-8-20(21)24(34)33(16-17-6-2-1-3-7-17)19-10-12-32(13-11-19)23-22(27)14-18(15-31-23)25(28,29)30/h1-9,14-15,19H,10-13,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMBMBXTZSJGNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

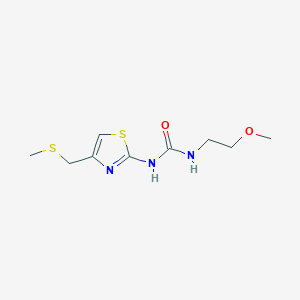
![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
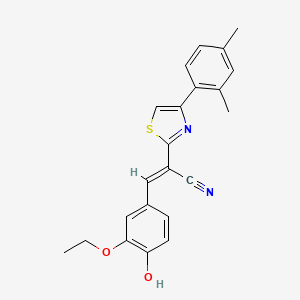
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
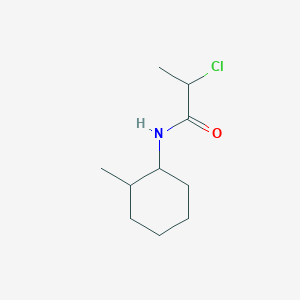
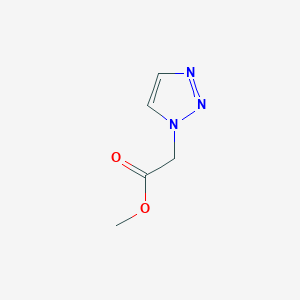
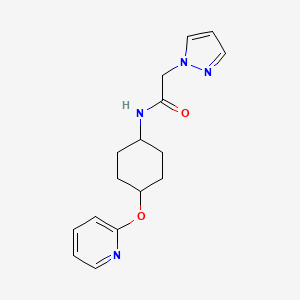
![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)
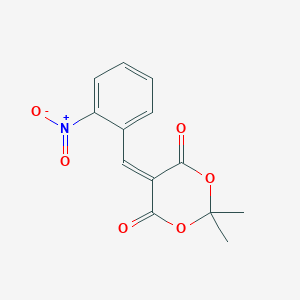
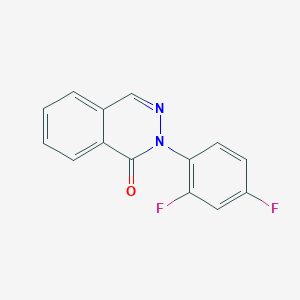
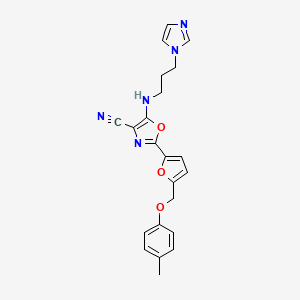
![N-(3,4-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2366554.png)